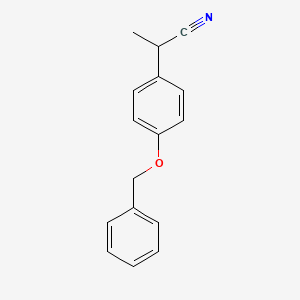
2-(4-(Benzyloxy)phenyl)propanenitrile
Übersicht
Beschreibung
Synthesis Analysis
Paper discusses the synthesis of N-benzylidene benzylamine (BBA) through the homogeneous transfer hydrogenation of benzonitrile using 2-propanol or 1,4-butanediol as the hydrogen source. This process involves a nickel-catalyzed reaction under mild conditions, which could potentially be adapted for the synthesis of "2-(4-(Benzyloxy)phenyl)propanenitrile" by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
While the molecular structure of "2-(4-(Benzyloxy)phenyl)propanenitrile" is not directly analyzed in the papers, paper provides an example of molecular structure analysis through the characterization of heterocyclic spiro compounds. This paper discusses the structure determination of a compound obtained from the photolysis of an azirine in the presence of carbon disulfide, which could inform the structural analysis of "2-(4-(Benzyloxy)phenyl)propanenitrile" by analogy.
Chemical Reactions Analysis
Paper describes the generation and reactivity of a phenylnitrenium ion from a model metabolite of a benzothiazole derivative. The study provides insights into the reactivity of such ions, which could be relevant to the chemical reactions involving the benzyloxy group in "2-(4-(Benzyloxy)phenyl)propanenitrile." The paper also discusses the trapping of reactive intermediates and the formation of adducts, which could be relevant for understanding the reactivity of the nitrile group in the compound of interest.
Physical and Chemical Properties Analysis
Paper outlines methods for the determination of benzonitrile derivatives in a drug substance using gas chromatography. This paper could inform the analysis of the physical and chemical properties of "2-(4-(Benzyloxy)phenyl)propanenitrile," such as its chromatographic behavior and detection limits. The methods described could potentially be adapted for the analysis of the compound .
Wissenschaftliche Forschungsanwendungen
Nickel(II) Complex Formation
A study by (Kitos et al., 2016) described a novel reaction of 2-benzoylpyridine leading to a square planar Ni(II) complex, demonstrating potential applications in coordination chemistry.
Crystal Structure Analysis
Research by (Sharma et al., 2014) focused on the crystal structure of compounds related to 2-(4-(Benzyloxy)phenyl)propanenitrile, providing insights into their molecular arrangement and potential in crystallography.
Copper Pollutant Elimination
(Ge et al., 2020) discovered that introducing benzyloxy into the molecule enhances its activity in copper pollutant elimination, indicating applications in environmental chemistry and pharmaceutical manufacturing.
Azo Polymers
The study by (Meng et al., 1996) on azo polymers, involving similar compounds, revealed their potential in reversible optical storage, highlighting applications in material science.
Antibacterial Activity
(Hawaiz & Samad, 2012) synthesized derivatives of 2-(4-(Benzyloxy)phenyl)propanenitrile with significant antibacterial activity, suggesting its use in the development of new antibacterial agents.
Wirkmechanismus
Mode of Action
It’s known that many similar compounds work by binding to their target proteins or enzymes, thereby modulating their activity .
Biochemical Pathways
It’s common for such compounds to influence multiple pathways, leading to a range of downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual elimination .
Result of Action
The effects of similar compounds can range from changes in cellular signaling to alterations in gene expression .
Action Environment
The action, efficacy, and stability of 2-(4-(Benzyloxy)phenyl)propanenitrile can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature .
Eigenschaften
IUPAC Name |
2-(4-phenylmethoxyphenyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-13(11-17)15-7-9-16(10-8-15)18-12-14-5-3-2-4-6-14/h2-10,13H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGDCSYLYCAHNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Benzyloxy)phenyl)propanenitrile | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



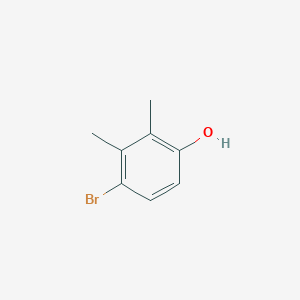
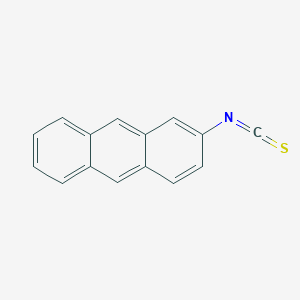
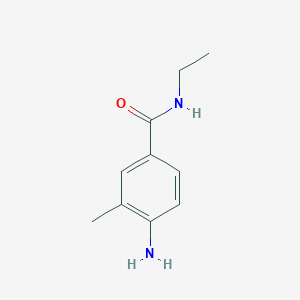
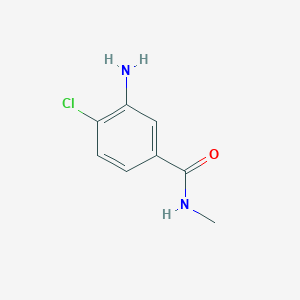
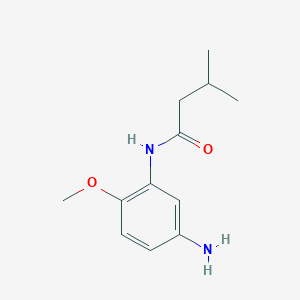
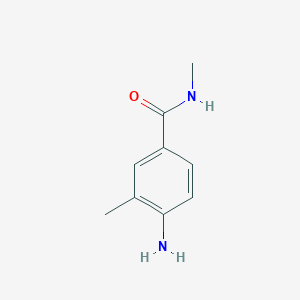

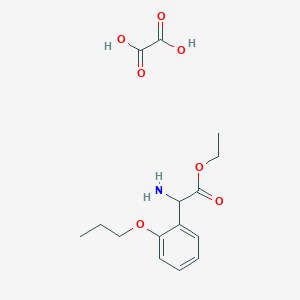
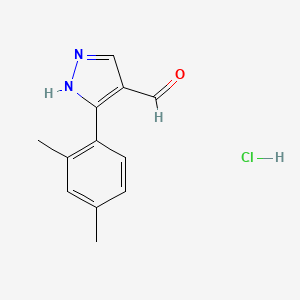
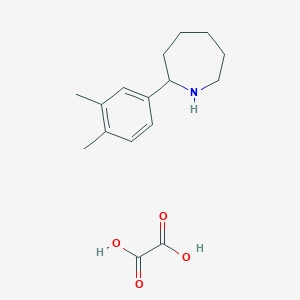
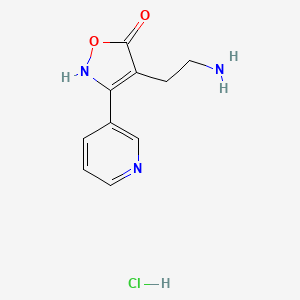
![2-[2-(2-Pyridinyl)ethyl]aniline hydrochloride](/img/structure/B1283913.png)